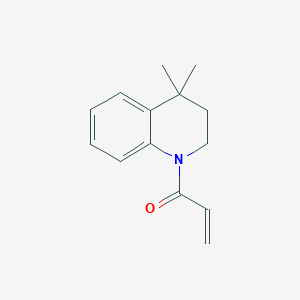

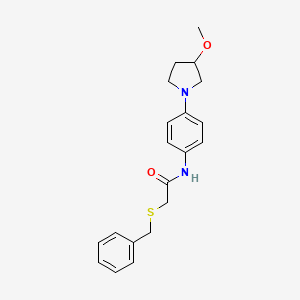

![molecular formula C16H13N3O3S B2442846 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline CAS No. 484646-69-7](/img/structure/B2442846.png)

1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline”, also known as FITC-indoline, is a fluorescent probe molecule that is commonly used in scientific experiments to label proteins, nucleic acids, and other biological molecules. Indoles, such as this compound, are a significant heterocyclic system in natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, novel compounds containing both 1,3,4-oxadiazole and coumarin ring systems were prepared by the condensation reaction between the appropriately 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various NSAIDs and 3- (2-bromoacetyl)-2H-chromen-2-one .Molecular Structure Analysis

The molecular weight of “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline” is 327.36. More detailed structural analysis would require specific spectroscopic data which is not available in the current search results.Physical And Chemical Properties Analysis

The molecular weight of “1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline” is 327.36. More detailed physical and chemical properties would require specific experimental data which is not available in the current search results.Applications De Recherche Scientifique

1. Therapeutic Potential and Medicinal Chemistry

1,3,4-Oxadiazole derivatives, which include compounds like 1-({[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline, have garnered significant interest in medicinal chemistry due to their wide range of bioactivities. These compounds have been extensively studied for their therapeutic potential against various diseases. The 1,3,4-oxadiazole ring, in particular, is recognized for its effective binding with different enzymes and receptors in biological systems, facilitating a spectrum of pharmacological effects. Research highlights the development of 1,3,4-oxadiazole-based derivatives for treating ailments such as cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathic pain, hypertension, allergies, parasitic infections, obesity, and viral diseases. This broad therapeutic potential stems from the structural features of the 1,3,4-oxadiazole ring, which enables numerous weak interactions crucial for pharmacological activity (Verma et al., 2019).

2. Synthetic and Pharmacological Developments

Recent advancements in the synthesis of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have opened new avenues in pharmacology. These compounds exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antitubercular, antifungal, antidiabetic, and anticancer effects. The research underscores the significance of oxadiazoles as biologically active units in medicinal chemistry, encouraging the development of novel compounds containing the oxadiazole rings for improved pharmacokinetic properties and pharmacological activity. The studies conducted in recent years have provided valuable insights into the synthesis methods and potential pharmacological applications of these derivatives (Wang et al., 2022).

3. Heterocyclic Chemistry and Biological Activities

The chemistry of heterocyclic compounds, including 1,3,4-oxadiazoles, is a key area of interest due to its implications for the invention of biologically active molecules. The synthesis of novel 1,3,4-oxadiazole derivatives and their medicinal applications have been subjects of extensive research. These efforts aim to explore new therapeutic species for society by developing innovative methods for the synthesis of 1,3,4-oxadiazole derivatives. Such research is pivotal in advancing our understanding of the biological roles of these compounds and in discovering new therapeutic agents (Nayak & Poojary, 2019).

Orientations Futures

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the future research directions might include the exploration of novel methods of synthesis and investigation of their biological activities.

Mécanisme D'action

Target of Action

A structurally similar compound, “{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid”, targets the proteinaldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and plays a role in the development of long-term complications in diabetes.

Mode of Action

If it acts similarly to its structurally related compound, it might interact with aldose reductase, potentially inhibiting its activity . This could result in altered glucose metabolism.

Biochemical Pathways

If it shares similarities with its structurally related compound, it might influence the polyol pathway , where aldose reductase plays a key role. The downstream effects could include changes in intracellular sorbitol concentrations, which can affect osmotic balance and lead to cellular damage.

Result of Action

If it acts similarly to its structurally related compound, it might lead to a decrease in the activity of aldose reductase , potentially mitigating the harmful effects of excessive glucose metabolism via the polyol pathway.

Propriétés

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c20-14(19-8-7-11-4-1-2-5-12(11)19)10-23-16-18-17-15(22-16)13-6-3-9-21-13/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKXCWHKLFBGKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydroindol-1-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)

![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)